molecular formula C18H19NO B14284406 Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)- CAS No. 156641-63-3

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-

Cat. No.: B14284406
CAS No.: 156641-63-3
M. Wt: 265.3 g/mol
InChI Key: JRMDFPRKYDMTSY-UHFFFAOYSA-N
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Description

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves several well-established methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, which involves aldehydes and tosylmethyl isocyanide (TosMIC), is also employed to synthesize oxazole derivatives .

Industrial Production Methods

Industrial production of oxazole derivatives often relies on scalable and efficient synthetic routes. The use of ionic liquids as solvents in the Van Leusen oxazole synthesis has been shown to produce high yields of 4,5-disubstituted oxazoles . This method is advantageous due to the recyclability of the ionic liquids, making it a cost-effective and environmentally friendly option.

Chemical Reactions Analysis

Types of Reactions

Oxazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include cerium ammonium nitrate (CAN) and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution often requires electron-donating groups, while nucleophilic aromatic substitution involves strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions include imides, carboxylic acids, alcohols, amines, and substituted oxazoles.

Scientific Research Applications

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of oxazole derivatives involves their interaction with specific molecular targets and pathways. For instance, oxazole compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, oxazole derivatives may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- is unique due to its specific substitution pattern and structural complexity

Properties

CAS No.

156641-63-3

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

4,4-dimethyl-2-[2-(2-methylphenyl)phenyl]-5H-1,3-oxazole

InChI

InChI=1S/C18H19NO/c1-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17-19-18(2,3)12-20-17/h4-11H,12H2,1-3H3

InChI Key

JRMDFPRKYDMTSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C3=NC(CO3)(C)C

Origin of Product

United States

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